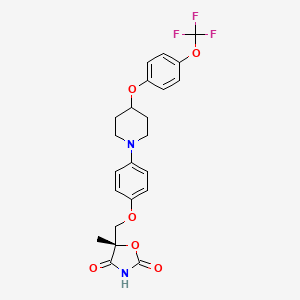
Delamanid metabolite M8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Delamanid metabolite M8 is one of the eight metabolites produced by the cleavage of the imidazooxazole moiety of delamanid, a novel anti-tuberculosis drug. Delamanid is primarily used to treat multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). The metabolite M8 is formed in the plasma after repeated oral administration of delamanid .
Méthodes De Préparation
The preparation of delamanid metabolite M8 involves the metabolic cleavage of the imidazooxazole moiety of delamanid. This process is catalyzed by plasma albumin in vitro . The synthetic routes and reaction conditions for the industrial production of delamanid and its metabolites are complex and involve multiple steps, including hydroxylation and oxidation reactions .
Analyse Des Réactions Chimiques
Delamanid metabolite M8 undergoes various chemical reactions, including:
Oxidation: The hydroxylation of the oxazole moiety of delamanid leads to the formation of M8.
Reduction: Delamanid can be reduced to form different metabolites, including M8.
Substitution: The imidazooxazole moiety of delamanid can undergo substitution reactions to form M8.
Common reagents and conditions used in these reactions include cytochrome P450 enzymes, particularly CYP3A4, which play a significant role in the oxidation process . The major products formed from these reactions are various metabolites, including M8, which is one of the primary metabolites of delamanid .
Applications De Recherche Scientifique
Delamanid metabolite M8 has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of delamanid metabolite M8 involves the inhibition of mycolic acid synthesis in the bacterial cell wall. Delamanid and its metabolites, including M8, inhibit the synthesis of methoxy- and keto-mycolic acids through the F420 coenzyme mycobacteria system, leading to the generation of nitrous oxide . This disruption of the mycolic acid biosynthesis pathway ultimately results in the elimination of Mycobacterium tuberculosis .
Comparaison Avec Des Composés Similaires
Delamanid metabolite M8 can be compared with other similar compounds, such as:
Pretomanid: Another nitroimidazole derivative used to treat MDR-TB and XDR-TB.
Bedaquiline: A diarylquinoline used in combination with delamanid for the treatment of MDR-TB.
Isoniazid: A first-line anti-tuberculosis drug that inhibits mycolic acid synthesis.
The uniqueness of this compound lies in its specific metabolic pathway and its role in the inhibition of mycolic acid synthesis through the F420 coenzyme mycobacteria system .
Propriétés
Numéro CAS |
1202876-00-3 |
|---|---|
Formule moléculaire |
C23H23F3N2O6 |
Poids moléculaire |
480.4 g/mol |
Nom IUPAC |
(5S)-5-methyl-5-[[4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl]-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C23H23F3N2O6/c1-22(20(29)27-21(30)34-22)14-31-16-4-2-15(3-5-16)28-12-10-18(11-13-28)32-17-6-8-19(9-7-17)33-23(24,25)26/h2-9,18H,10-14H2,1H3,(H,27,29,30)/t22-/m0/s1 |
Clé InChI |
GRRLCOLFIQJMNI-QFIPXVFZSA-N |
SMILES isomérique |
C[C@@]1(C(=O)NC(=O)O1)COC2=CC=C(C=C2)N3CCC(CC3)OC4=CC=C(C=C4)OC(F)(F)F |
SMILES canonique |
CC1(C(=O)NC(=O)O1)COC2=CC=C(C=C2)N3CCC(CC3)OC4=CC=C(C=C4)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



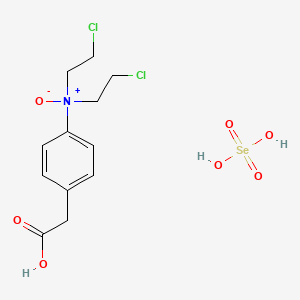
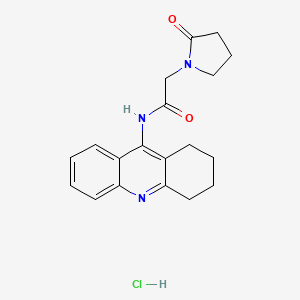
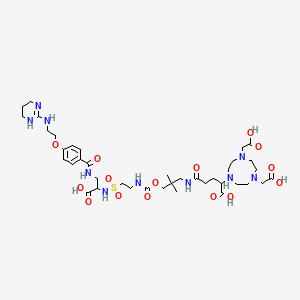



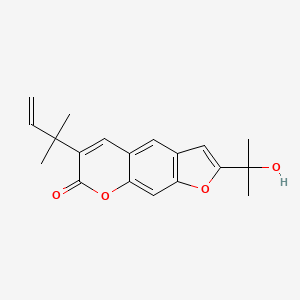
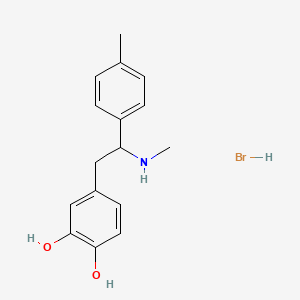
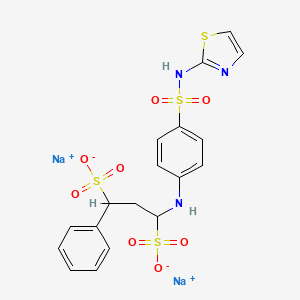
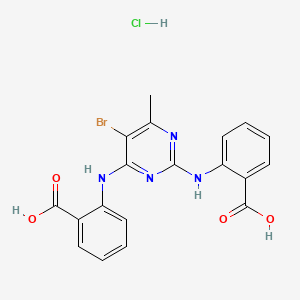
![13-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12784359.png)
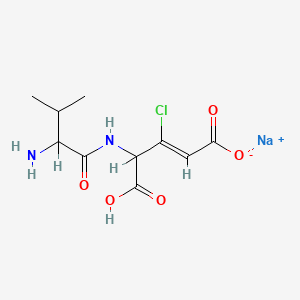
![6-chloro-2-[(1,3-dimethylimidazo[4,5-b]quinoxalin-3-ium-2-yl)methyl]-1,3-diphenyl-2H-imidazo[4,5-b]quinoxaline;4-methylbenzenesulfonate](/img/structure/B12784382.png)
